Cas no 56144-22-0 (Cytochalasin J)

Cytochalasin J structure
Nome del prodotto:Cytochalasin J
Cytochalasin J Proprietà chimiche e fisiche
Nomi e identificatori
-
- AGN-PC-00OCMS
- CYTOCHALASIN J
- (11)Cytochalasa-6(12),13,19-trien-1-one, 7,18,21-trihydroxy-16,18-dimethyl-10-phenyl-
- (3S,3aR,4S,6aR,7E,13E,15R)-3-benzyl-6,12,15-trihydroxy-4,10,12-trimethyl-5-methylidene-2,3,3a,4,5,6,6a,9,10,11,12,15-dodecahydro-1H-cycloundeca[d]isoindol-1-one
- 7,18,21-Trihydroxy-16,18-dimethyl-10-phenyl-(11)cytochalasa-6(12),13,19-trien-1-one
- Kodocytochalasin 2
- Paspalin P
- Paspalin P II
- (2R,3E,9E,14S,15R,16S)-16-Benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.
- 56144-22-0
- CHEBI:201378
- (1R,2R,3E,5S,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one
- 16-Benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one
- 53760-20-6
- CID 102239810
- Cytochalasin J
-
- Inchi: 1S/C28H37NO4/c1-17-9-8-12-21-25(31)19(3)18(2)24-22(15-20-10-6-5-7-11-20)29-26(32)28(21,24)23(30)13-14-27(4,33)16-17/h5-8,10-14,17-18,21-25,30-31,33H,3,9,15-16H2,1-2,4H3,(H,29,32)/b12-8+,14-13+/t17?,18-,21?,22+,23-,24+,25?,27?,28?/m1/s1
- Chiave InChI: UKQNIEMKORIOQM-XQZQWNPTSA-N
- Sorrisi: O([H])C1([H])C(=C([H])[H])[C@@]([H])(C([H])([H])[H])[C@@]2([H])[C@]([H])(C([H])([H])C3C([H])=C([H])C([H])=C([H])C=3[H])N([H])C(C32[C@@]([H])(C([H])=C([H])C(C([H])([H])[H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])C([H])=C([H])C31[H])O[H])O[H])=O |c:41,62|
Proprietà calcolate
- Massa esatta: 451.27225866g/mol
- Massa monoisotopica: 451.27225866g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 33
- Conta legami ruotabili: 2
- Complessità: 815
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 89.8
- XLogP3: 2.8
Cytochalasin J Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 3462 6.1/PG 2
- WGK Germania:3
- Codice categoria di pericolo: 26/27/28-63
- Istruzioni di sicurezza: 28-36/37-45
- CODICI DEL MARCHIO F FLUKA:10
- RTECS:HA5306500
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:6.1(a)
- PackingGroup:I
Cytochalasin J Letteratura correlata
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
56144-22-0 (Cytochalasin J) Prodotti correlati
- 53760-20-6(Cytochalasin J)
- 2097887-96-0(3,4-difluoro-N-(4-methylidenecyclohexyl)benzamide)
- 2680866-26-4(6,6,6-trifluoro-4-({(prop-2-en-1-yloxy)carbonylamino}methyl)hexanoic acid)
- 2680895-63-8(tert-butyl N-(1-chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamate)
- 1806831-36-6(Ethyl 5-amino-3-cyano-2-(difluoromethyl)pyridine-4-acetate)
- 486451-84-7(1-(3,5-dimethylphenoxy)methyl-2-(3-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
- 1272-23-7(Tris(cyclopentadienyl)lanthanum)
- 338751-70-5(<br>Methyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxyla te)
- 612525-35-6(4-(azepane-1-sulfonyl)-N-(1,2-oxazol-3-yl)benzamide)
- 1488139-44-1(2-{(tert-butoxy)carbonylamino}-5-ethoxypentanoic acid)
Fornitori consigliati
上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
